5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of barbituric acid derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group and a chlorobenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 1,3-dimethylbarbituric acid with 2-[(4-chlorobenzyl)oxy]benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological targets, such as DNA. The compound can bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription . This interaction can result in the disruption of cellular processes and ultimately induce cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- **5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- **5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17ClN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-14-5-3-4-6-17(14)27-12-13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
InChI Key |
HBIDQKOOBYWCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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